

understanding the binding site of SZL P1-41 on Skp2

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Compound of Interest		
Compound Name:	SZL P1-41	
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The SZL P1-41 Binding Site and Mechanism of Action

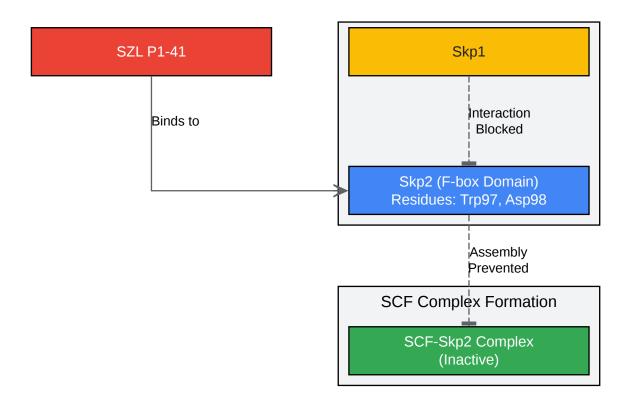
SZL P1-41, also known as compound #25, was identified through structure-based high-throughput virtual screening of over 120,000 compounds.[4][5] Its primary mechanism involves the direct inhibition of the Skp2 SCF E3 ligase complex assembly.

Binding Site: Molecular docking and subsequent experimental validation have precisely identified the binding site of **SZL P1-41** on the Skp2 protein. The inhibitor physically interacts with the F-box domain of Skp2.[2][6] The key residues essential for this interaction are Tryptophan 97 (Trp97) and Aspartate 98 (Asp98).[4][5][7] The benzothiazole substructure of **SZL P1-41** directly engages with Trp97.[7] These residues are located within one of two pocket-like regions that mediate the crucial binding between Skp2 and Skp1.[4]

Mechanism of Inhibition: By occupying this critical binding pocket on the F-box domain, **SZL P1-41** sterically hinders the association between Skp2 and Skp1.[8][9] The interaction between Skp2 and Skp1 is an absolute prerequisite for the formation and functional integrity of the SCF-Skp2 E3 ligase complex.[7] Consequently, **SZL P1-41** effectively prevents the assembly of the complex, leading to the selective suppression of Skp2's E3 ligase activity.[10] This inhibition is highly specific; **SZL P1-41** does not show appreciable effects on the activity of other SCF complexes, such as those containing Fbw7 or β-TrCP F-box proteins.[7][10]



The inhibition of Skp2's E3 ligase activity has profound downstream cellular effects. Skp2 targets numerous substrates for ubiquitination and subsequent degradation. The most well-characterized of these is the cyclin-dependent kinase inhibitor p27.[2] SZL P1-41 also inhibits the Skp2-mediated ubiquitination of Akt.[7][10] By blocking Skp2, SZL P1-41 leads to the accumulation of p27 and prevents the non-proteolytic, K63-linked ubiquitination of Akt. This stabilization of tumor-suppressive proteins and inhibition of pro-survival signaling triggers p53-independent cellular senescence and inhibits aerobic glycolysis, ultimately restricting cancer cell survival and proliferation.[4][7][10]



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Caption: Mechanism of SZL P1-41 binding and SCF complex inhibition.

Quantitative Data Summary

The inhibitory activity of **SZL P1-41** has been quantified in various assays, from biochemical protein-protein interaction studies to cell-based proliferation assays.



Assay Type	Target/Cell Line	Parameter	Value	Reference(s)
In Vitro Binding Assay	Skp2-Skp1	Effective Concentration	5 μΜ	[7]
Cell Viability	H460 (NSCLC)	IC ₅₀	5.15 μΜ	[4],[5]
Cell Viability	TAIL7 (T-ALL)	IC50	30 μΜ	[5]
In Vivo Tumor Growth	PC3 Xenograft	Dose	40-80 mg/kg	[6]
In Vivo Tumor Growth	A549 Xenograft	Dose	40-80 mg/kg	[6]

Key Experimental Protocols

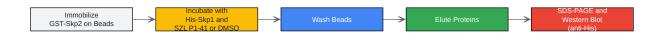
The binding and inhibitory function of **SZL P1-41** were validated through a series of biochemical and cell-based experiments.

A. In Vitro Skp2-Skp1 Binding Assay (GST Pull-Down)

- Objective: To determine if SZL P1-41 directly prevents the physical interaction between Skp2 and Skp1 proteins in vitro.
- Methodology:
 - Recombinant GST-tagged Skp2 and His-tagged Skp1 proteins are expressed and purified.
 - GST-Skp2 is immobilized on glutathione-sepharose beads.
 - The beads are incubated with purified His-Skp1 in a binding buffer.
 - Parallel incubations are performed in the presence of DMSO (vehicle control) or varying concentrations of SZL P1-41.
 - After incubation, the beads are washed to remove unbound proteins.
 - The protein complexes bound to the beads are eluted and resolved by SDS-PAGE.



The amount of co-precipitated His-Skp1 is detected by Western blotting using an anti-His antibody. A reduction in the His-Skp1 band in the presence of SZL P1-41 indicates inhibition of the interaction.[7]



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Caption: Workflow for an in vitro GST pull-down assay.

B. In Vivo Co-Immunoprecipitation Assay

- Objective: To confirm that SZL P1-41 disrupts the Skp2-Skp1 complex within a cellular context.
- Methodology:
 - Cancer cells (e.g., PC3) are treated with either DMSO or varying doses of SZL P1-41 for a specified time (e.g., 24 hours).[7]
 - Cells are harvested and lysed in a non-denaturing buffer to preserve protein complexes.
 - The cell lysate is incubated with an antibody against Skp2, which is coupled to protein A/G beads.
 - The beads are washed to remove non-specifically bound proteins.
 - The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against Skp1. A dose-dependent decrease in the Skp1 signal indicates that SZL P1-41 impedes the Skp2-Skp1 interaction in vivo.[7]

C. In Vitro Ubiquitination Assay

- Objective: To directly measure the effect of SZL P1-41 on the E3 ligase activity of the SCF-Skp2 complex.
- Methodology:

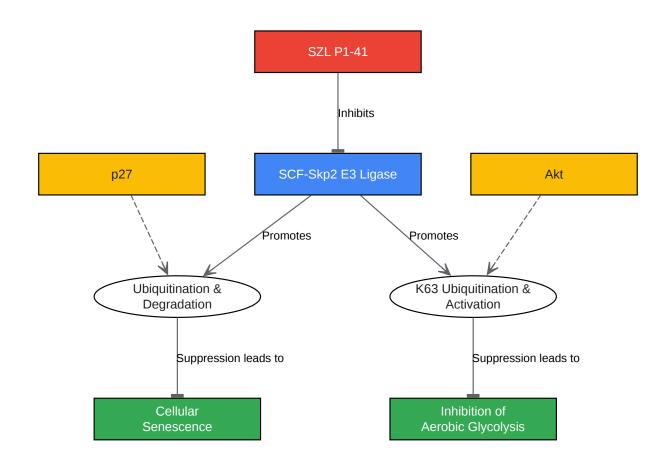


- A reaction mixture is prepared containing purified E1 (ubiquitin-activating enzyme), E2
 (ubiquitin-conjugating enzyme), ubiquitin, ATP, and a known Skp2 substrate (e.g., p27).
- The purified SCF-Skp2 complex is added to the mixture.
- Parallel reactions are set up with either DMSO or SZL P1-41.
- The reactions are incubated at 37°C to allow for ubiquitination.
- The reaction is stopped, and the products are analyzed by SDS-PAGE and Western blotting using an anti-p27 antibody.
- The formation of high-molecular-weight polyubiquitinated p27 species (a "ladder" pattern) indicates E3 ligase activity. Inhibition of this laddering in the presence of SZL P1-41 demonstrates suppression of the enzyme's function.[7]

Downstream Signaling Consequences

The inhibition of the SCF-Skp2 complex by **SZL P1-41** initiates a cascade of events that are detrimental to cancer cell survival. The primary consequences are the stabilization of key tumor-suppressor proteins and the disruption of oncogenic metabolic pathways.





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